molecular formula C24H16F3N3 B2879203 1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-86-8

1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2879203
CAS No.: 901044-86-8
M. Wt: 403.408
InChI Key: KGFQOZAMWNRUNW-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H16F3N3 and its molecular weight is 403.408. The purity is usually 95%.
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Biological Activity

1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on anti-inflammatory and anticancer properties.

Synthesis and Characterization

The synthesis of pyrazolo[4,3-c]quinolines typically involves the reaction of substituted anilines with pyrazole derivatives. For instance, the compound can be synthesized through a multi-step process that includes forming the pyrazole ring followed by cyclization to form the quinoline structure. The characterization of these compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structural integrity and purity.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinolines. A study demonstrated that derivatives of this class exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways.

Table 1: Anti-inflammatory Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
2a0.39iNOS inhibition
2i0.45COX-2 inhibition
2m0.50NO scavenging

Source: Adapted from .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has also been investigated. These compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have been tested against breast cancer and prostate cancer cell lines, demonstrating significant growth inhibition.

Table 2: Cytotoxicity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundCell LineIC50 (μM)
2aMCF-7 (Breast)5.0
2bPC-3 (Prostate)8.5
2cA549 (Lung)6.0

Source: Adapted from .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the presence of specific substituents on the phenyl rings significantly influences the biological activity of these compounds. For instance:

  • Trifluoromethyl groups enhance lipophilicity and may improve cell membrane permeability.
  • Electron-donating groups at para positions tend to increase anti-inflammatory activity compared to ortho or meta substitutions.

Case Studies

  • Case Study: Inhibition of NO Production
    • A study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. The most potent compound demonstrated an IC50 value comparable to established anti-inflammatory drugs.
  • Case Study: Anticancer Efficacy
    • In vitro assays showed that specific derivatives caused significant apoptosis in cancer cell lines with associated activation of caspases, highlighting their potential as anticancer agents.

Properties

IUPAC Name

1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3/c1-15-7-10-18(11-8-15)30-23-19-12-9-17(24(25,26)27)13-21(19)28-14-20(23)22(29-30)16-5-3-2-4-6-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFQOZAMWNRUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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